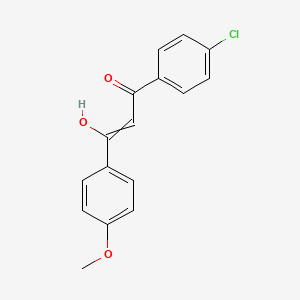
1-(4-Chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 4-chlorophenyl group and a 4-methoxyphenyl group, making it a significant molecule in various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by mixing 4-methoxyacetophenone and 4-chlorobenzaldehyde in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the desired chalcone . The product is then filtered, washed with water, and recrystallized from ethanol to obtain pure crystals.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated alcohols or ketones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Condensation: It can participate in further condensation reactions to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a precursor in the preparation of heterocyclic compounds.
Medicine: It is studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-one can be compared with other chalcones such as:
1-(4-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one: This compound has a similar structure but with a fluorine atom instead of a methoxy group, leading to different chemical and biological properties.
1-(4-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: The presence of a bromine atom instead of chlorine affects its reactivity and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
139600-24-1 |
|---|---|
Formule moléculaire |
C16H13ClO3 |
Poids moléculaire |
288.72 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13ClO3/c1-20-14-8-4-12(5-9-14)16(19)10-15(18)11-2-6-13(17)7-3-11/h2-10,19H,1H3 |
Clé InChI |
HTMTWZVXZBFVCK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=CC(=O)C2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















